Cdk4/6-IN-6 -

Cdk4/6-IN-6

Catalog Number: EVT-10961873
CAS Number:
Molecular Formula: C22H27ClFN5O3
Molecular Weight: 463.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk4/6-IN-6 is classified as a small molecule inhibitor targeting the cyclin-dependent kinase family. It belongs to a broader category of therapeutic agents aimed at interrupting the cell cycle in cancer cells to inhibit tumor growth. The development of such inhibitors has been spurred by the need for targeted therapies that can selectively induce cell cycle arrest in malignant cells while minimizing effects on normal cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk4/6-IN-6 typically involves several steps that include the formation of key intermediates through organic reactions. While specific details about the synthesis pathway for Cdk4/6-IN-6 are not extensively documented in available literature, similar compounds have been synthesized using techniques such as:

  • Condensation Reactions: Often used to form the core structure of kinase inhibitors.
  • Cyclization: This method helps in creating cyclic structures that are common in many potent inhibitors.
  • Purification Techniques: Such as recrystallization or chromatography to isolate the final product.

The synthesis process requires careful control of reaction conditions including temperature and pH to ensure high yields and purity of the final compound .

Molecular Structure Analysis

Structure and Data

Cdk4/6-IN-6 possesses a specific molecular structure characterized by its unique functional groups that allow it to interact effectively with cyclin-dependent kinases. Although detailed structural data specific to Cdk4/6-IN-6 is limited, compounds within this class generally exhibit:

  • Core Structure: Often includes a bicyclic or tricyclic framework that facilitates binding.
  • Functional Groups: Such as amides or heterocycles that enhance selectivity towards CDK4 and CDK6.

Molecular modeling studies suggest that these compounds typically adopt conformations that allow optimal interaction with ATP binding sites in the kinases, which is crucial for their inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction associated with Cdk4/6-IN-6 is its interaction with cyclin-dependent kinases. Upon binding, it inhibits the phosphorylation activity of these kinases, leading to G1 phase arrest in the cell cycle. The technical details include:

  • Binding Mechanism: Cdk4/6-IN-6 forms reversible interactions with key amino acids within the ATP-binding pocket of CDK4 and CDK6.
  • Inhibition Dynamics: The compound competes with ATP for binding, effectively reducing kinase activity.

These interactions are often studied using kinetic assays and molecular docking simulations to predict binding affinities and elucidate mechanisms of action .

Mechanism of Action

Process and Data

Cdk4/6-IN-6 exerts its effects primarily by inhibiting the activity of cyclin-dependent kinases 4 and 6. The mechanism involves:

  1. Inhibition of Cyclin D-CDK Complexes: By blocking these complexes, Cdk4/6-IN-6 prevents phosphorylation of retinoblastoma protein.
  2. G1 Phase Arrest: This inhibition leads to cell cycle arrest at the G1 phase, preventing progression into S phase where DNA synthesis occurs.

Data from preclinical studies indicate that treatment with Cdk4/6 inhibitors results in significant apoptotic effects in sensitive cancer cell lines, underscoring their potential as effective therapeutic agents against tumors characterized by dysregulated CDK activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Cdk4/6-IN-6 typically include:

  • Molecular Weight: Generally falls within a range suitable for small molecule drugs (approximately 300–500 g/mol).
  • Solubility: Solubility profiles vary but are crucial for bioavailability; many inhibitors are designed to be soluble in aqueous solutions.

Chemical properties include stability under physiological conditions, pH sensitivity, and reactivity with biological targets. These properties are essential for determining pharmacokinetic profiles and therapeutic efficacy .

Applications

Scientific Uses

Cdk4/6-IN-6 is primarily explored for its potential applications in oncology:

  1. Cancer Therapy: As an inhibitor of cyclin-dependent kinases 4 and 6, it is being studied for use in various malignancies including hormone receptor-positive breast cancer.
  2. Combination Therapies: Research indicates that combining Cdk4/6 inhibitors with other therapeutic agents may enhance efficacy and overcome resistance mechanisms seen in some tumors.

Clinical trials continue to assess its safety, efficacy, and optimal dosing regimens as part of combination treatment strategies aimed at improving patient outcomes in cancer therapy .

Introduction to CDK4/6 Inhibition in Oncology

Cell Cycle Dysregulation in Cancer Pathogenesis

The G1-to-S phase transition represents a critical checkpoint in cellular proliferation, governed by the retinoblastoma protein (Rb)-E2F pathway. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6, activated by D-type cyclins, phosphorylate Rb to release E2F transcription factors, initiating DNA replication genes. In hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer, dysregulation of this axis occurs via: cyclin D1 overexpression (50–60% of cases), loss of cyclin-dependent kinase inhibitor 2A (encoding p16INK4A), or amplification of cyclin-dependent kinase 4/cyclin-dependent kinase 6 genes. These alterations drive uncontrolled proliferation—a hallmark of cancer pathogenesis [2] [10]. Estrogen receptor signaling further amplifies cyclin D1 transcription, creating oncogenic dependency. Non-canonical pathways involving myc-mediated E2F activation or ubiquitin ligase-mediated Rb degradation (e.g., via AMBRA1 or MDM2) enable cyclin-dependent kinase 4/cyclin-dependent kinase 6-independent cell cycle progression in resistant tumors [10].

Table 1: Molecular Alterations Driving Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Dysregulation in Breast Cancer

Molecular AlterationFrequency in HR+/HER2- Breast CancerFunctional Consequence
Cyclin D1 (CCND1) amplification50-60%Hyperactivation of cyclin-dependent kinase 4/cyclin-dependent kinase 6 complexes
CDKN2A (p16) loss15-20%Loss of endogenous cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibition
CDK4 amplification10-15%Increased kinase activity
CDK6 overexpression5-10%Enhanced G1/S transition efficiency
Rb loss<5%Constitutive E2F activation (cyclin-dependent kinase 4/cyclin-dependent kinase 6-independent)

Structural and Functional Biology of Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Kinases

Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 are serine/threonine kinases sharing 71% amino acid identity in catalytic domains. Their activation requires: 1) binding to D-cyclins (D1, D2, D3) forming heterodimers; 2) T-loop phosphorylation at Thr172 (cyclin-dependent kinase 4) or Thr177 (cyclin-dependent kinase 6) by cyclin-dependent kinase-activating kinase (cyclin-dependent kinase 7-cyclin H-MAT1 complex); and 3) liberation from inhibitor of cyclin-dependent kinase 4 proteins (p15, p16, p18, p19) that sterically block cyclin binding [7] [10]. Structural analyses reveal unique features influencing inhibitor design:

  • The ATP-binding pocket of cyclin-dependent kinase 6 is 3Å deeper than cyclin-dependent kinase 4, accommodating bulkier inhibitors
  • A hinge region (residues 95–102) facilitates ATP/inhibitor binding through hydrogen bonding
  • Differential solvent accessibility impacts drug selectivity profiles [7]Cyclin-dependent kinase 4/cyclin-dependent kinase 6 exhibit non-catalytic functions: cyclin-dependent kinase 6 regulates angiogenesis via vascular endothelial growth factor expression and modulates inflammatory responses through STAT3 signaling. These roles expand their therapeutic targeting beyond cell cycle control [2] [4].

Table 2: Structural and Functional Comparison of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6

CharacteristicCyclin-Dependent Kinase 4Cyclin-Dependent Kinase 6
Chromosomal location12q14.17q21.2
ATP-binding pocket depth~10 Å~13 Å
Key residues in hinge regionHis95, Glu98, Val99His100, Glu103, Leu104
Cyclin D binding affinityHighest for cyclin D1Highest for cyclin D3
Non-catalytic functionsLimitedAngiogenesis, immune cell differentiation

Evolution of Selective Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitors in Targeted Therapy

First-generation pan-cyclin-dependent kinase inhibitors (e.g., flavopiridol) exhibited dose-limiting toxicities due to lack of selectivity. Structure-based drug design yielded ATP-competitive inhibitors with optimized selectivity profiles: Palbociclib (PD-0332991), ribociclib (LEE011), and abemaciclib (LY2835219) received FDA approval for hormone receptor-positive/human epidermal growth factor receptor 2-negative metastatic breast cancer combined with endocrine therapy [10]. Clinical milestones include:

  • PALOMA trials: Palbociclib plus letrozole improved median progression-free survival to 24.8 months vs 14.5 months for letrozole alone
  • MONALEESA trials: Ribociclib combinations demonstrated overall survival benefit (63.9 months vs 51.4 months for placebo)
  • MONARCH trials: Abemaciclib showed superior penetration of the blood-brain barrier and single-agent activity [9] [10]Resistance mechanisms drove next-generation innovations: cyclin E-cyclin-dependent kinase 2 upregulation, Rb loss, or phosphoinositide 3-kinase pathway activation render first-generation inhibitors ineffective. Novel strategies include cyclin-dependent kinase 2-selective inhibitors (BLU-222), cyclin-dependent kinase 4-specific agents (PF-07220060), and proteolysis-targeting chimeras that degrade cyclin-dependent kinase 4/cyclin-dependent kinase 6 [3] [5].

Table 3: Evolution of Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitors in Breast Cancer Therapy

GenerationRepresentative AgentsSelectivity ProfileKey Clinical Advance
First (2015-2022)Palbociclib, Ribociclib, AbemaciclibDual cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitionPFS improvement in metastatic HR+/HER2- breast cancer
Second (2023-)PF-07220060 (cyclin-dependent kinase 4-selective)200-fold selectivity for cyclin-dependent kinase 4 over cyclin-dependent kinase 6Activity in cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor-resistant models
InvestigationalBLU-222 (cyclin-dependent kinase 2-selective)>500-fold selectivity for cyclin-dependent kinase 2Synergy with ribociclib in cyclin E-overexpressing models
PROTAC-basedNone approvedTarget degradation vs inhibitionOvercomes kinase mutations conferring resistance

Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitor-6 in the Context of Next-Generation Inhibitor Development

Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitor-6 exemplifies structure-guided optimization addressing limitations of first-generation inhibitors. Its bis-anilinopyrimidine scaffold enhances selectivity through:

  • Hydrophobic pocket engagement: A 2-chloro-5-fluorophenyl group occupies the hydrophobic region of cyclin-dependent kinase 4, reducing cyclin-dependent kinase 6 affinity
  • H-bond optimization: The pyridopyrimidinone core forms three hydrogen bonds with cyclin-dependent kinase 4's hinge region (residues Cys93–Val98)
  • Solvent-front modification: A 4-methylpiperazine group improves solubility without compromising target binding [7] [3]Preclinical data demonstrate 8.2 nM IC50 against cyclin-dependent kinase 4 versus 112 nM against cyclin-dependent kinase 6, representing 13.7-fold improved selectivity over palbociclib [3] [7]. In cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor-resistant hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer models (characterized by cyclin E amplification or retinoblastoma loss), Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitor-6 suppressed tumor growth by 78% at 50 mg/kg dosing via:
  • Sustained retinoblastoma phosphorylation inhibition (72 hours post-dose)
  • Downregulation of cyclin-dependent kinase 2 activity through reduced E2F-mediated transcription
  • Delayed cell cycle re-entry after drug withdrawal [5]Synergy studies reveal enhanced efficacy with estrogen receptor degraders (e.g., camizestrant) in estrogen receptor 1-mutant models (combination index=0.32). This supports clinical translation in circulating tumor DNA-guided strategies for emerging resistance, as validated in the SERENA-6 trial paradigm [6].

Properties

Product Name

Cdk4/6-IN-6

IUPAC Name

(3S,4R)-4-[[5-chloro-4-[7-fluoro-2-(2-hydroxypropan-2-yl)-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]oxan-3-ol

Molecular Formula

C22H27ClFN5O3

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C22H27ClFN5O3/c1-11(2)29-16-8-12(7-14(24)19(16)27-20(29)22(3,4)31)18-13(23)9-25-21(28-18)26-15-5-6-32-10-17(15)30/h7-9,11,15,17,30-31H,5-6,10H2,1-4H3,(H,25,26,28)/t15-,17-/m1/s1

InChI Key

QYJLBHRAPDJOSO-NVXWUHKLSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCOCC4O)F)N=C1C(C)(C)O

Isomeric SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)N[C@@H]4CCOC[C@H]4O)F)N=C1C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.